molecular formula C17H12ClN3O3S B2550385 N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzamide CAS No. 478031-94-6

N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

Cat. No.: B2550385
CAS No.: 478031-94-6
M. Wt: 373.81
InChI Key: NGTILNJIQLWAAI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-thiadiazole class, featuring a 2-chlorobenzoyl group at position 2 and a 4-methylbenzamide moiety at position 3. The 2-chloro substituent introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions, while the 4-methyl group on the benzamide contributes to lipophilicity .

Properties

IUPAC Name

N-[2-(2-chlorobenzoyl)-3-oxo-1,2,4-thiadiazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-6-8-11(9-7-10)14(22)19-16-20-17(24)21(25-16)15(23)12-4-2-3-5-13(12)18/h2-9H,1H3,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTILNJIQLWAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the 1,2,4-thiadiazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, solvents like ethanol or methanol, mild heating.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzamide exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF7). The compound's efficacy is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival . For example, similar thiadiazole derivatives have shown promising results against human colorectal carcinoma cell lines .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized thiadiazole derivatives demonstrated their antimicrobial efficacy against several pathogenic strains. The minimum inhibitory concentration (MIC) values indicated that these compounds could potentially serve as alternatives to traditional antibiotics .

CompoundMIC (µg/mL)Target Organism
Compound A1.27Staphylococcus aureus
Compound B1.43Escherichia coli
Compound C2.65Candida albicans

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, this compound was tested against MCF7 cells using the Sulforhodamine B assay. The results indicated a significant reduction in cell viability at low concentrations compared to standard chemotherapeutic agents .

CompoundIC50 (µM)Cancer Cell Line
Test Compound5.85MCF7
Standard Drug (5-FU)9.99MCF7

Mechanism of Action

The mechanism of action of N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents at the thiadiazole and benzamide positions, impacting molecular weight, solubility, and reactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Thiadiazole Position 2 Benzamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-Chlorobenzoyl 4-Methyl 407.85 High lipophilicity; electron-withdrawing Cl enhances stability
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide Methyl 4-Methyl 249.29 Lower molecular weight; reduced steric hindrance
4-Chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide 4-Chlorobenzyl 4-Chloro 421.30 Dual chloro groups increase electronegativity; higher bioavailability
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Unsubstituted 4-Methoxy 265.28 Methoxy group improves solubility; lower metabolic stability
4-Methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide 2-Methylbenzoyl 4-Methyl 353.40 Discontinued due to synthesis challenges or efficacy concerns

Hydrogen Bonding and Crystal Packing

The target compound’s 3-oxo group and chloro substituent facilitate hydrogen bonding, as observed in similar thiadiazoles. These interactions influence crystallization behavior, as described by Etter’s graph set analysis .

Biological Activity

N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzamide (CAS Number: 478031-94-6) is a compound of interest due to its potential biological activities. It belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is C17H12ClN3O3SC_{17}H_{12}ClN_{3}O_{3}S with a molecular weight of 373.82 g/mol. The structure features a thiadiazole ring and a chlorobenzoyl moiety, which contribute to its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Modulation of Protein Interactions : It can interfere with protein-protein interactions essential for cellular signaling.
  • Signal Transduction Pathways : The compound may modulate various signal transduction pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
This compoundModerate antibacterial against Gram-positive bacteria
Thiadiazole derivativesBroad-spectrum antimicrobial

Anticancer Potential

The anticancer activity of the compound has been explored in various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15.0Induction of apoptosis via caspase activation
A549 (lung cancer)20.5Inhibition of cell migration and invasion

Anti-inflammatory Effects

In vitro studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines:

CytokineEffectReference
TNF-alphaDecreased production by 40%
IL-6Reduced levels significantly in macrophage cultures

Case Studies

  • In Vivo Efficacy : A study conducted on mice models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.
  • Combination Therapy : Research indicated that combining this compound with standard chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines, suggesting a potential role as an adjuvant therapy.

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